Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a thiophene ring substituted with an amino group, a trimethoxyphenyl group, and an ethyl ester group, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetic ester in the presence of elemental sulfur and a base. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar solvents like ethanol or methanol
Catalyst/Base: Ammonium acetate or piperidine
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Continuous flow reactors: To ensure consistent reaction conditions and scalability
Green chemistry approaches: Using environmentally friendly solvents and catalysts to minimize waste and energy consumption
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid
Reduction: Reduction of the ester group to an alcohol using reducing agents like lithium aluminum hydride
Substitution: Nucleophilic substitution reactions at the amino group or the thiophene ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol
Substitution: Alkyl halides, acyl chlorides, anhydrous conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anticancer agent
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infections
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial materials
Mechanism of Action
The mechanism of action of ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to apoptosis in cancer cells. Additionally, the compound may interact with other proteins and enzymes, such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate is unique due to the presence of the trimethoxyphenyl group, which imparts distinct biological activities, including potent anticancer effects. This compound’s ability to inhibit multiple molecular targets makes it a valuable candidate for further research and development in medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-amino-5-(3,4,5-trimethoxyphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-5-22-16(18)15-10(17)8-13(23-15)9-6-11(19-2)14(21-4)12(7-9)20-3/h6-8H,5,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPFUZIPWPLVII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.